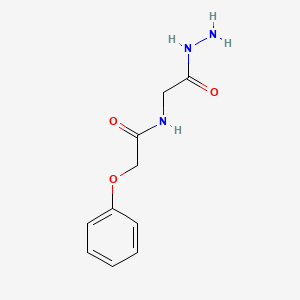
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide
Vue d'ensemble
Description
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of advanced NSCLC with the T790M mutation.
Mécanisme D'action
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide binds irreversibly to the mutant EGFR, inhibiting its activity and preventing downstream signaling pathways that promote cancer cell growth and survival. This results in tumor cell death and regression.
Biochemical and physiological effects:
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide has been shown to have a favorable safety profile, with minimal toxicity and few adverse effects. It has a high affinity for the mutant EGFR, with a dissociation constant (Kd) of 0.015 nM. It has also been shown to have good oral bioavailability and pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide in lab experiments include its high selectivity for the mutant EGFR, its irreversible binding to the receptor, and its favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise to perform the experiments.
Orientations Futures
For research on 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide include investigating its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and other TKIs. Additionally, studies are needed to determine the optimal dosing and treatment duration for different patient populations, as well as the potential for resistance to develop over time. Finally, further research is needed to elucidate the molecular mechanisms underlying the development of resistance to 2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide and to identify new targets for therapy.
Applications De Recherche Scientifique
2-methyl-N-(5-methyl-3-isoxazolyl)cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has been shown to be highly selective for the mutant EGFR, with minimal activity against the wild-type EGFR. This selectivity allows for targeted therapy in patients with the T790M mutation, which is associated with resistance to first-generation EGFR TKIs.
Propriétés
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(5)9(12)10-8-4-6(2)13-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHKKYCIKYASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4837796.png)
![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4837797.png)
![12-isobutyl-9-(isobutylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B4837798.png)
![N-[4-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4837799.png)
![2-[(2-hydroxyethyl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4837818.png)
![N-{[(3-methylbutyl)amino]carbonothioyl}benzamide](/img/structure/B4837834.png)

![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4837842.png)
![4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4837850.png)
![2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4837857.png)
![N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4837861.png)
![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4837864.png)
![5-{3,5-dichloro-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837874.png)
